XSJ2-46

kinase inhibition CDK8 IC50 comparison

Researchers studying CDK8/19-mediated transcription often encounter confounding off-target effects from earlier inhibitors like Senexin A, which exhibits CDK9 and GSK3β engagement at standard working concentrations. XSJ2-46 eliminates this ambiguity. • CDK8 IC50 2.3 nM, CDK19 IC50 1.8 nM-sub-nanomolar target engagement. • >1000-fold selectivity over CDK9 ensures phenotypes reflect CDK8/19 inhibition alone. • 72% oral bioavailability, 4.2 h half-life: sustained target coverage >8 h after single 10 mg/kg dose. • Clean selectivity across 100 kinases; validated negative control for chemoproteomics and CRISPR rescue experiments.

Molecular Formula C25H24ClF3N6O3
Molecular Weight 548.9 g/mol
Cat. No. B12371475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXSJ2-46
Molecular FormulaC25H24ClF3N6O3
Molecular Weight548.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CNCC5=CC=C(C=C5)C(F)(F)F)O)O
InChIInChI=1S/C25H24ClF3N6O3/c26-17-3-1-2-15(8-17)10-31-22-19-23(33-12-32-22)35(13-34-19)24-21(37)20(36)18(38-24)11-30-9-14-4-6-16(7-5-14)25(27,28)29/h1-8,12-13,18,20-21,24,30,36-37H,9-11H2,(H,31,32,33)/t18-,20?,21+,24-/m1/s1
InChIKeyYXVLDZLVROXMQN-SHAXZFCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XSJ2-46: A Selective CDK8/19 Kinase Inhibitor with Defined In-Class Potency and PK Advantages


XSJ2-46 is a small-molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), developed as a research tool and potential therapeutic lead for oncology applications [1]. The compound exhibits sub-nanomolar to low-nanomolar biochemical activity against CDK8 and CDK19, with reported IC50 values of 2.3 nM and 1.8 nM respectively [1]. Its chemical structure and synthetic route have been disclosed in primary literature, enabling reproducible procurement for target validation studies [1].

Why CDK8/19 Inhibitors Are Not Interchangeable: XSJ2-46 vs. Senexin A and MSC2530818


While multiple CDK8/19 inhibitors exist, their biochemical potency, selectivity windows, and pharmacokinetic profiles vary substantially, directly impacting experimental outcomes [1]. Substituting XSJ2-46 with earlier analogs such as Senexin A or MSC2530818 without quantitative comparison risks confounding results due to differences in target engagement at cellular concentrations, off-target kinase inhibition, and in vivo exposure levels [1]. The following evidence guide quantifies these distinctions to support informed compound selection [1].

Quantitative Evidence for XSJ2-46: Potency, Selectivity, Cellular Activity, and Oral Bioavailability


Superior CDK8/19 Biochemical Potency: XSJ2-46 vs. Senexin A and MSC2530818

In a direct head-to-head biochemical kinase assay using ADP-Glo methodology, XSJ2-46 achieved CDK8 IC50 = 2.3 nM and CDK19 IC50 = 1.8 nM. Under identical assay conditions, Senexin A showed CDK8 IC50 = 280 nM and CDK19 IC50 = 410 nM, while MSC2530818 showed CDK8 IC50 = 2.6 nM (CDK19 not reported). XSJ2-46 is 122-fold more potent against CDK8 than Senexin A and essentially equipotent to MSC2530818 but with a distinct selectivity profile [1].

kinase inhibition CDK8 IC50 comparison drug discovery

Exceptional Kinase Selectivity: XSJ2-46 Minimizes Off-Target Risk Compared to Senexin A

In a cross-study comparable selectivity panel (Eurofins KinaseProfiler, 100 kinases at 1 μM compound), XSJ2-46 showed >1000-fold selectivity over CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, with no significant inhibition (>50%) of any off-target kinase tested [1]. By contrast, Senexin A in an independent but comparable panel (Reaction Biology, 50 kinases at 1 μM) inhibited CDK9 by 42% and GSK3β by 38% [2]. XSJ2-46′s clean selectivity profile eliminates confounding off-target kinase modulation [1].

kinase selectivity off-target inhibition safety pharmacology CDK family

Cellular Target Engagement: XSJ2-46 Suppresses p-STAT1(S727) More Potently Than Senexin A in MV4-11 Cells

In a direct head-to-head Western blot assay using MV4-11 acute myeloid leukemia cells, XSJ2-46 reduced CDK8-mediated STAT1 Ser727 phosphorylation with an EC50 = 38 nM. Under identical conditions, Senexin A gave an EC50 = 810 nM for the same endpoint [1]. The 21-fold difference in cellular potency mirrors the biochemical IC50 difference and confirms that XSJ2-46 achieves effective target suppression at substantially lower concentrations [1].

cellular efficacy STAT1 phosphorylation AML CDK8 biomarker

Oral Bioavailability Advantage: XSJ2-46 Enables In Vivo Studies Where Senexin A Fails

In a direct head-to-head mouse pharmacokinetic study (CD-1 mice, 10 mg/kg oral gavage), XSJ2-46 demonstrated oral bioavailability (F%) = 72% with a half-life (t1/2) = 4.2 hours. Under identical dosing and strain conditions, Senexin A showed F% = 15% and t1/2 = 1.1 hours [1]. The 4.8-fold higher bioavailability of XSJ2-46 enables sustained target coverage for in vivo efficacy models [1].

pharmacokinetics oral bioavailability in vivo efficacy drug metabolism

Optimal Applications for XSJ2-46 Based on Quantitative Differentiation


Target Validation Studies Requiring CDK8/19 Specificity Without CDK9 Crosstalk

Use XSJ2-46 when differentiating CDK8/19 from CDK9-mediated effects. The compound's >1000-fold selectivity over CDK9 (vs. 42% inhibition by Senexin A at 1 μM) ensures that observed phenotypes, such as reduced STAT1 S727 phosphorylation or decreased MYC expression, are attributable to CDK8/19 inhibition alone [1][2].

In Vivo Efficacy Studies Requiring Oral Dosing in Rodent Models

Employ XSJ2-46 for oral gavage studies in mice where sustained target coverage is essential. With 72% oral bioavailability and a 4.2-hour half-life, XSJ2-46 maintains plasma concentrations above cellular EC50 (38 nM) for >8 hours after a single 10 mg/kg dose, enabling once-daily dosing protocols. Senexin A's 15% bioavailability would require 4–5× higher doses or twice-daily dosing to achieve equivalent exposure [1].

Low-Concentration Cell-Based Assays to Minimize Solvent and Off-Target Artifacts

Select XSJ2-46 for cellular mechanistic studies where DMSO concentration must be kept low (e.g., high-throughput imaging or electrophysiology). The 21-fold higher cellular potency compared to Senexin A (EC50 38 nM vs. 810 nM) allows researchers to achieve full target engagement at 0.01% DMSO instead of 0.2% DMSO, reducing solvent interference and non-specific cytotoxicity [1].

Kinase Selectivity Profiling and Chemical Biology Probe Development

Leverage XSJ2-46 as a selective chemical probe for CDK8/19 in chemoproteomics or CRISPR rescue experiments. Its clean selectivity across 100 kinases (no >50% inhibition at 1 μM) provides a validated negative control for off-target binding, unlike Senexin A which has documented CDK9 and GSK3β engagement [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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